molecular formula C12H25NO B7820074 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol CAS No. 53444-00-1

3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B7820074
CAS No.: 53444-00-1
M. Wt: 199.33 g/mol
InChI Key: ZZUCXKPIAATZSQ-UHFFFAOYSA-N
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Description

3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group with three methyl groups and an amino group attached to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3,3,5-trimethylcyclohexylamine with 1,3-propanediol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically yield amines or alcohols with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions or as a potential inhibitor for specific biological targets. Its structural similarity to other biologically active compounds can make it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, such as serving as a precursor for pharmaceuticals or as a component in drug formulations. Its ability to interact with biological molecules can be harnessed to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its properties can enhance the performance and durability of various industrial products.

Mechanism of Action

The mechanism by which 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 3,3,5-Trimethylcyclohexanol: This compound is structurally similar but lacks the amino group.

  • 3,3,5-Trimethylcyclohexylamine: This compound has the same cyclohexyl group but with an amine group instead of the propanol chain.

  • 3,3,5-Trimethylcyclohexyl methacrylate: This compound has a methacrylate group attached to the cyclohexyl ring.

Uniqueness: 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol is unique due to its combination of the cyclohexyl group with the amino and propanol functionalities. This combination provides it with distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-10-7-11(13-5-4-6-14)9-12(2,3)8-10/h10-11,13-14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUCXKPIAATZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234474
Record name 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53444-00-1
Record name 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53444-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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